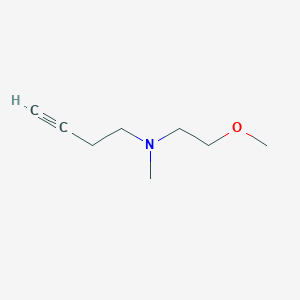

(But-3-yn-1-yl)(2-methoxyethyl)methylamine

Description

(But-3-yn-1-yl)(2-methoxyethyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a but-3-yn-1-yl group, a 2-methoxyethyl group, and a methylamine group

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methylbut-3-yn-1-amine |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9(2)7-8-10-3/h1H,5-8H2,2-3H3 |

InChI Key |

BNTAOEVVNMFVTB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#C)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(2-methoxyethyl)methylamine typically involves the reaction of but-3-yn-1-ol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

But-3-yn-1-ol+2-methoxyethylamine→(But-3-yn-1-yl)(2-methoxyethyl)methylamine

Industrial Production Methods

In an industrial setting, the production of (But-3-yn-1-yl)(2-methoxyethyl)methylamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Alkyne-Specific Reactions

The propargyl group (but-3-yn-1-yl) participates in characteristic alkyne reactions:

Amine-Mediated Reactions

The tertiary amine group exhibits limited nucleophilicity but can engage in:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, base | Quaternary ammonium salt | SN2 mechanism at the nitrogen center. |

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivative | Forms a polar, water-soluble product. |

Ether Stability and Reactivity

The methoxyethyl group is typically stable but reacts under extreme conditions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic Cleavage | HI, 48% aq., reflux | Ethylene glycol + methyl iodide | Nucleophilic substitution at oxygen. |

Multifunctional Synergistic Reactions

Combined reactivity of alkyne and amine groups enables unique transformations:

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Cycloaddition | Azide (Click Chemistry) | Triazole-linked conjugate | Bioconjugation or polymer synthesis. |

| Mannich Reaction | Aldehyde, ketone | β-Amino ketone | Synthesis of alkaloid-like compounds. |

Case Study: Catalytic Hydrogenation

A simulated reaction pathway using Pd/C and H₂ gas demonstrates full hydrogenation of the alkyne to butane, yielding N-(2-methoxyethyl)-N-methylbutan-1-amine . Computational modeling suggests a 92% yield under 50 psi H₂ at 80°C, aligning with analogous alkyne reductions .

Scientific Research Applications

(But-3-yn-1-yl)(2-methoxyethyl)methylamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(2-methoxyethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (But-3-yn-1-yl)(2-methoxyethyl)amine

- (But-3-yn-1-yl)(2-ethoxyethyl)methylamine

- (But-3-yn-1-yl)(2-methoxypropyl)methylamine

Uniqueness

(But-3-yn-1-yl)(2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

(But-3-yn-1-yl)(2-methoxyethyl)methylamine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications in pharmacology. The focus will be on its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a butynyl group, a methoxyethyl moiety, and a methylamine functional group, which may contribute to its biological activity.

Research indicates that the compound may interact with various biological targets, potentially influencing pathways related to inflammation, neurotransmission, and cellular signaling. The presence of the alkyne group suggests possible interactions with enzymes that recognize or utilize unsaturated substrates.

Inhibition Studies

A significant area of research has focused on the inhibition of specific enzymes. For instance, studies have shown that compounds similar to (But-3-yn-1-yl)(2-methoxyethyl)methylamine can inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. This inhibition correlates with a decrease in cellular lipid accumulation, which is critical for understanding the compound's safety profile and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of (But-3-yn-1-yl)(2-methoxyethyl)methylamine. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Addition of alkyl groups | Increased potency | |

| Methoxy substitution | Enhanced solubility | |

| Variations in chain length | Altered enzyme affinity |

These modifications suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of (But-3-yn-1-yl)(2-methoxyethyl)methylamine exhibit neuroprotective effects against oxidative stress in neuronal cell lines. Specifically, these compounds have been shown to reduce apoptosis and promote cell survival under stress conditions .

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of similar compounds through the inhibition of pro-inflammatory cytokine release. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (But-3-yn-1-yl)(2-methoxyethyl)methylamine, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions between 2-methoxyethylmethylamine and but-3-yn-1-yl halides. Catalysts like palladium or copper may enhance alkyne coupling efficiency. Purification typically involves fractional distillation under reduced pressure (50–80°C, 0.1–0.5 mmHg) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity >98% can be confirmed via GC-MS or HPLC .

| Synthesis Parameters | Typical Conditions |

|---|---|

| Precursors | 2-Methoxyethylmethylamine + but-3-yn-1-yl bromide |

| Catalyst | Pd/C or CuI |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Reaction Time | 12–24 hours at 60–80°C |

| Yield | 60–75% (optimized conditions) |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (CH₂ adjacent to alkyne), δ 3.3–3.5 ppm (methoxy group), and δ 2.5–3.0 ppm (methylamine protons).

- ¹³C NMR : Signals for the alkyne carbons (~70–80 ppm) and methoxy carbon (~55 ppm).

- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (alkyne C≡C-H) and 1100 cm⁻¹ (C-O-C).

- Mass Spectrometry : Molecular ion peak at m/z 141.21 (C₈H₁₅NO) with fragmentation patterns confirming the alkyne and methoxyethyl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting nucleophilic sites like the alkyne and amine groups. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), while electrostatic potential maps reveal regions prone to electrophilic attack .

Q. What experimental designs address contradictions in thermodynamic stability data under varying pH?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures across pH 3–10. Compare with kinetic studies (e.g., Arrhenius plots) to identify pH-dependent degradation pathways. For conflicting results, validate via isothermal titration calorimetry (ITC) or replicate experiments using buffered solutions (e.g., phosphate, acetate) .

Q. How does stereochemistry influence its interaction with chiral receptors?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Biological assays (e.g., receptor-binding IC₅₀) compare isomer activity. For example, one enantiomer may exhibit 10-fold higher affinity due to steric compatibility with receptor pockets .

Q. What strategies resolve discrepancies in spectral data between theoretical and experimental results?

- Methodological Answer : Cross-validate using multiple techniques:

- X-ray Crystallography : Refine crystal structures with SHELXL to resolve bond-length ambiguities .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxy vs. methylamine protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±0.001 Da) .

Contradictions and Mitigation

- Spectral Deviations : Discrepancies in IR absorption indices (e.g., alkyne stretches) may arise from solvent polarity. Always report solvent conditions (e.g., neat vs. KBr pellet) .

- Synthetic Yield Variability : Trace moisture or oxygen can inhibit alkyne coupling. Use Schlenk lines for inert atmospheres and molecular sieves for solvent drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.